molecular formula C21H20ClF2N5OS B560445 2,6-difluoro-N-[5-[4-methyl-1-(5-methyl-1,3-thiazol-2-yl)-3,6-dihydro-2H-pyridin-5-yl]pyrazin-2-yl]benzamide;hydrochloride

2,6-difluoro-N-[5-[4-methyl-1-(5-methyl-1,3-thiazol-2-yl)-3,6-dihydro-2H-pyridin-5-yl]pyrazin-2-yl]benzamide;hydrochloride

Cat. No.: B560445
M. Wt: 463.9 g/mol
InChI Key: GMLSDODALBRLPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

RO2959 Hydrochloride (RO2959 HCl) is a potent and selective inhibitor of calcium release-activated calcium (CRAC) channels. It is also known for its ability to inhibit the production of interleukin-2 (IL-2) in human cells . This compound has significant implications in immunology and inflammation research due to its role in modulating calcium signaling pathways.

Mechanism of Action

Target of Action

RO2959 Hydrochloride is a potent and selective inhibitor of the CRAC (Calcium Release-Activated Calcium) channel . The primary targets of RO2959 Hydrochloride are the Orai1/Stim1 channels , which mediate store-operated calcium entry (SOCE) . It also inhibits human IL-2 production .

Mode of Action

RO2959 Hydrochloride interacts with its targets by blocking the store-operated calcium entry (SOCE) mediated by Orai1/Stim1 channels . It inhibits Orai1 and Orai3 with IC50 values of 25 nM and 530 nM, respectively . It also potently blocks T cell receptor triggered gene expression and T cell functional pathways .

Biochemical Pathways

The compound affects the calcium signaling pathway, specifically the store-operated calcium entry (SOCE) in activated CD4+T lymphocytes . It blocks an IP3-dependent current in CRAC-expressing RBL-2H3 cells and CHO cells stably expressing human Orai1 and Stim1 . This results in the inhibition of cytokine production as well as T cell proliferation mediated by TCR stimulation or MLR (mixed lymphocyte reaction) .

Pharmacokinetics

The compound’s solubility in dmso is reported to be 25 mg/ml , which may influence its bioavailability

Result of Action

The molecular and cellular effects of RO2959 Hydrochloride’s action include the inhibition of store-operated calcium entry (SOCE) in various cells . It completely inhibits cytokine production as well as T cell proliferation mediated by TCR stimulation or MLR (mixed lymphocyte reaction) . It also potently blocks T cell receptor triggered gene expression and T cell functional pathways .

Action Environment

It’s worth noting that the compound’s storage conditions (4°c, sealed storage, away from moisture) and solubility in dmso could potentially be influenced by environmental factors such as temperature and humidity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of RO2959 Hydrochloride involves multiple steps, including the formation of the core structure and subsequent functional group modifications. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed.

Industrial Production Methods

Industrial production of RO2959 Hydrochloride typically involves large-scale organic synthesis techniques. The compound is produced in a controlled environment to ensure high purity and consistency. The final product is often subjected to rigorous quality control measures, including high-performance liquid chromatography (HPLC) and mass spectrometry (MS) analysis .

Chemical Reactions Analysis

Types of Reactions

RO2959 Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted analogs .

Scientific Research Applications

RO2959 Hydrochloride has a wide range of applications in scientific research:

Comparison with Similar Compounds

RO2959 Hydrochloride is unique in its high selectivity and potency as a CRAC channel inhibitor. Similar compounds include:

In comparison, RO2959 Hydrochloride stands out due to its specific targeting of the Orai1/Stim1 complex and its potent inhibition of interleukin-2 production, making it a valuable tool in immunological research .

Properties

IUPAC Name

2,6-difluoro-N-[5-[4-methyl-1-(5-methyl-1,3-thiazol-2-yl)-3,6-dihydro-2H-pyridin-5-yl]pyrazin-2-yl]benzamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19F2N5OS.ClH/c1-12-6-7-28(21-26-8-13(2)30-21)11-14(12)17-9-25-18(10-24-17)27-20(29)19-15(22)4-3-5-16(19)23;/h3-5,8-10H,6-7,11H2,1-2H3,(H,25,27,29);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMLSDODALBRLPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(CN(CC1)C2=NC=C(S2)C)C3=CN=C(C=N3)NC(=O)C4=C(C=CC=C4F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClF2N5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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